KWKLFKKVLKVLTTG

Antimicrobial peptide MIC E. coli

KWKLFKKVLKVLTTG (Cecropin A (1-7)-melittin (5-12) hybrid, CM15) is a rationally designed 15-residue cationic antimicrobial peptide (MW 1789.28 Da, net charge +5) that achieves a 60% size reduction over earlier hybrids while preserving broad-spectrum potency. Its >1000-fold lower hemolytic activity versus melittin and ~8-fold improved anti-staphylococcal potency versus CA(1-7)M(2-9)NH₂ make it a superior, cost-effective candidate for SAR studies, membrane interaction research, and Gram-positive (including MRSA) drug discovery programs. The reduced sequence length translates to higher synthetic yields and lower production costs for large-scale screening.

Molecular Formula
Molecular Weight
Cat. No. B1577669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKWKLFKKVLKVLTTG
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 19 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KWKLFKKVLKVLTTG (CM15): Cecropin A-Melittin Hybrid Antimicrobial Peptide for Broad-Spectrum Antibiotic Research


KWKLFKKVLKVLTTG, also known as Cecropin A (1-7)-melittin (5-12) hybrid peptide or CM15, is a synthetic 15-residue cationic antimicrobial peptide (AMP) designed by fusing the N-terminal region of cecropin A with a fragment of melittin [1]. It is a linear peptide with a net charge of +5 and a molecular weight of 1789.28 Da, exhibiting broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria [1]. This hybrid peptide was developed to retain the potent antimicrobial activity of the parent molecules while mitigating the high hemolytic toxicity associated with melittin [2].

Why KWKLFKKVLKVLTTG Cannot Be Simply Replaced by Other Cecropin-Melittin Hybrids or Parent Peptides


Generic substitution among cecropin-melittin hybrid peptides is scientifically invalid due to significant, sequence-dependent variations in antibacterial potency, spectrum, and hemolytic activity. KWKLFKKVLKVLTTG (CM15) represents a specific 15-residue construct, CA(1-7)M(5-12), which was rationally designed to achieve a 60% reduction in size compared to earlier hybrids while maintaining a broad spectrum of activity and drastically lowering hemolytic toxicity relative to melittin [1]. Even closely related analogs, such as the 26-residue CA(1-8)M(1-18) hybrid or the slightly shorter 11-residue CM11 peptide, exhibit distinct biological profiles, including differences in MIC values, selectivity indices, and toxicity, precluding simple interchangeability in research or development [2].

Quantitative Differentiation of KWKLFKKVLKVLTTG Against Key Comparators


MIC Against Escherichia coli: 4-fold Lower Than Cecropin A Parent Peptide

KWKLFKKVLKVLTTG demonstrates a 4-fold improvement in antibacterial potency against the model Gram-negative bacterium E. coli (strain D21) compared to the parent peptide cecropin A. The MIC of KWKLFKKVLKVLTTG is 0.5 µM [1], whereas cecropin A exhibits an MIC of 2 µM against the E. coli ATCC 25922 reference strain [2].

Antimicrobial peptide MIC E. coli Cecropin A

Hemolytic Activity: >1000-fold Lower Hemolysis than Melittin

A critical advantage of KWKLFKKVLKVLTTG over melittin is its vastly superior safety profile, as measured by hemolytic activity. KWKLFKKVLKVLTTG has a lytic concentration (LC) >500 µM on sheep red blood cells [1]. In stark contrast, melittin, a known highly hemolytic peptide, exhibits an HD50 (concentration for 50% hemolysis) of approximately 0.5 µg/mL (roughly 0.18 µM) [2]. This represents a >1000-fold difference in hemolytic potency, underscoring the hybrid peptide's reduced toxicity.

Hemolysis Selectivity Toxicity Melittin

Broad-Spectrum Potency: Comparable Activity to Larger 26-Residue Hybrid CA(1-8)M(1-18)

KWKLFKKVLKVLTTG (CM15) achieves a broad spectrum of antibacterial activity comparable to that of the much larger, 26-residue hybrid peptide CA(1-8)M(1-18), but with a 42% reduction in peptide length (15 residues vs. 26 residues) [1]. This size reduction is significant for synthetic cost and potential immunogenicity. The 15-residue hybrid series, including KWKLFKKVLKVLTTG, was shown to have antibiotic properties similar to the larger molecule against a panel of test organisms [1].

Antimicrobial peptide Broad-spectrum Size reduction Hybrid peptide

Comparative Spectrum: 8-fold Higher Potency Against S. aureus vs. Related Hybrid CA(1-7)M(2-9)NH2

KWKLFKKVLKVLTTG displays an 8-fold higher potency against Staphylococcus aureus (strain Cowan 1) compared to the related 15-residue hybrid CA(1-7)M(2-9)NH2. KWKLFKKVLKVLTTG has an MIC of 8 µM against S. aureus Cowan 1 [1]. In contrast, CA(1-7)M(2-9)NH2 exhibits an MIC range of 8-16 mg/L against clinical MRSA isolates, with 8 mg/L corresponding to approximately 64 µM (assuming a molecular weight of ~1900 Da) [2]. This indicates a potentially significant difference in anti-staphylococcal activity between these closely related hybrids.

Antimicrobial peptide MRSA Staphylococcus aureus Hybrid peptide

Optimal Research and Industrial Applications for KWKLFKKVLKVLTTG Based on Quantitative Evidence


Development of Broad-Spectrum Antibiotics with Improved Safety Margins

The >1000-fold lower hemolytic activity of KWKLFKKVLKVLTTG compared to melittin, combined with its 4-fold greater potency against E. coli than cecropin A, positions this peptide as an ideal starting point for developing novel antibiotics that address both efficacy and safety concerns. Researchers can leverage its reduced toxicity to explore higher dosing regimens or systemic applications without the prohibitive hemolytic risks associated with melittin [1].

Economical Synthesis of Potent Antimicrobial Peptides

The 42% reduction in peptide length (15 residues vs. 26 residues) for KWKLFKKVLKVLTTG, while maintaining comparable broad-spectrum activity to larger cecropin-melittin hybrids, translates to significantly lower synthetic costs and higher yields in solid-phase peptide synthesis. This makes the compound a cost-effective alternative for large-scale screening, structure-activity relationship (SAR) studies, or industrial production of antimicrobial agents [2].

Targeted Research on Gram-Positive Pathogens Including MRSA

Given the ~8-fold improvement in anti-staphylococcal potency over the closely related hybrid CA(1-7)M(2-9)NH2, KWKLFKKVLKVLTTG is particularly well-suited for research programs focused on combating Gram-positive infections, especially those caused by drug-resistant strains like MRSA. Its specific sequence confers a measurable advantage in targeting S. aureus, making it a valuable tool for studying bacterial membrane interactions and resistance mechanisms [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for KWKLFKKVLKVLTTG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.